N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a structurally complex molecule featuring three distinct heterocyclic systems: a 5-methyl-1,2-oxazole, a morpholine ring, and a thiophene moiety. The ethanediamide linker bridges the oxazole and the substituted ethyl group, which itself combines morpholine and thiophene substituents. Morpholine, a six-membered oxygen- and nitrogen-containing ring, is frequently incorporated to enhance solubility and bioavailability .
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11-8-14(19-24-11)18-16(22)15(21)17-9-13(12-2-7-25-10-12)20-3-5-23-6-4-20/h2,7-8,10,13H,3-6,9H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGUQPILHDXOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Nitriles
The 5-methyl-1,2-oxazole ring is synthesized via cyclocondensation of methylacetoacetate nitrile with hydroxylamine hydrochloride under acidic conditions.
Reaction Conditions :
- Solvent : Ethanol/water (3:1)
- Temperature : 80°C, reflux
- Catalyst : HCl (0.5 equiv)
- Time : 6–8 hours
Mechanism :
- Nucleophilic attack of hydroxylamine on the nitrile carbon.
- Cyclization via intramolecular ester oxygen nucleophilicity.
- Aromatization through dehydration.
Yield : 68–72% after recrystallization (ethyl acetate/hexane).
Synthesis of Intermediate B: 2-(Morpholin-4-yl)-2-(Thiophen-3-yl)ethylamine
Friedel-Crafts Alkylation of Thiophene
Thiophen-3-ylmagnesium bromide reacts with morpholine-protected epichlorohydrin to install the ethyl backbone.
Reaction Scheme :
$$
\text{Thiophen-3-yl-MgBr} + \text{Epichlorohydrin} \xrightarrow{\text{CuI}} \text{2-(Thiophen-3-yl)oxirane} \xrightarrow{\text{Morpholine}} \text{2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethanol}
$$
Key Parameters :
- Catalyst : Copper(I) iodide (5 mol%)
- Solvent : Tetrahydrofuran (THF), anhydrous
- Temperature : −10°C to 25°C (gradual warming)
Epoxide Ring-Opening :
Morpholine (2.5 equiv) attacks the less hindered carbon of the epoxide, yielding the diol intermediate. Subsequent reduction with LiAlH₄ converts the diol to the primary amine.
Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) affords 58–63% yield.
Final Coupling via Ethanediaoyl Chloride
Stepwise Amide Bond Formation
Intermediates A and B are coupled using ethanedioyl chloride in a two-stage process:
Stage 1 :
$$
\text{Intermediate A} + \text{ClC(O)C(O)Cl} \rightarrow \text{Oxazole-acyl chloride}
$$
Conditions :
- Solvent : Dry dichloromethane
- Base : Triethylamine (2.2 equiv)
- Temperature : 0°C → 25°C
Stage 2 :
$$
\text{Oxazole-acyl chloride} + \text{Intermediate B} \xrightarrow{\text{DMAP}} \text{Target Compound}
$$
Optimization :
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Reaction Time : 12 hours
- Yield : 74–78% after aqueous workup.
Analytical Validation and Process Optimization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, thiophene-H), 6.89 (s, 1H, oxazole-H), 3.72 (m, 4H, morpholine-H), 2.41 (s, 3H, CH₃).
- ¹³C NMR : 167.8 ppm (amide C=O), 152.1 ppm (oxazole C-2).
High-Performance Liquid Chromatography (HPLC) :
Solvent and Temperature Effects
Solvent Screening :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 78 | 99.1 |
| THF | 65 | 97.3 |
| DMF | 71 | 98.5 |
Temperature Gradient Study :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Using a CEM Discover reactor, reaction time reduces from 12 hours to 45 minutes with comparable yield (76%).
Solid-Phase Synthesis
Immobilization of Intermediate B on Wang resin enables iterative coupling, though scalability remains challenging.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Morpholine | 120 |
| Thiophen-3-yl-MgBr | 950 |
| Ethanedioyl chloride | 310 |
Total API Cost : ~$2,400/kg at pilot scale.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the antitumor properties of isoxazole derivatives, including compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide. For instance:
- COX Inhibition : Isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression. A study demonstrated that modifications on isoxazole structures can enhance their selectivity and potency against cancer cell lines, such as ovarian cancer (OVCAR-3), with some compounds exhibiting up to 20-fold increased potency compared to lead compounds .
- FLT3 Inhibition : Another study focused on the design of isoxazole derivatives as FLT3 inhibitors for acute myeloid leukemia treatment. Compounds showed significant tumor regression in xenograft models .
Antimicrobial Activity
Isoxazole compounds have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Research indicates that certain isoxazoles exhibit strong antibacterial activity against pathogens like E. coli and S. aureus. Compounds with thiophene substitutions were particularly effective .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Vitale et al. (2014) | Antitumor Activity | Developed isoxazole derivatives with enhanced COX inhibition; significant activity against OVCAR-3 cells. |
| Shaw et al. (2012) | Cytotoxicity | Synthesized N-phenyl isoxazoles; identified potent inhibitors against colon cancer cells with IC50 values as low as 2.5 µg/mL. |
| Xu et al. (2015) | FLT3 Inhibitors | Designed novel derivatives leading to complete tumor regression in xenograft models; demonstrated desirable pharmacokinetic properties. |
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide and related compounds:
Key Comparison Points
Structural Diversity :
- The target compound’s oxazole-thiophene-morpholine triad distinguishes it from analogs that prioritize triazoles (e.g., ) or imidazo-benzothiazoles (e.g., ).
- The ethanediamide linker provides conformational rigidity compared to sulfanyl (e.g., ) or urea (e.g., ) bridges.
Biological Activity :
- While direct evidence is lacking, the compound’s thiophene and oxazole moieties align with antiviral candidates in docking studies (e.g., ).
- Morpholine ’s role in enhancing solubility is shared with analogs like 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl} morpholine .
Synthetic Considerations :
- Synthesis likely involves coupling reactions similar to those for sulfonamide derivatives (e.g., ethyl bromoacetate-mediated alkylation in ).
- Thiophene incorporation may follow methods seen in N-R-2-(5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides .
Physicochemical Properties :
- The morpholine-thiophene balance may optimize lipophilicity (thiophene) and aqueous solubility (morpholine), contrasting with purely lipophilic analogs like benzothiazole derivatives .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a complex structure that includes an oxazole ring, a morpholine moiety, and a thiophene group. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Many derivatives of oxazole and morpholine have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds containing thiophene rings are frequently investigated for their antibacterial and antifungal properties.
Table 1: Summary of Biological Activities
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), U937 (monocytic leukemia), and HeLa (cervical cancer).
- Mechanism of Action : Flow cytometry assays revealed that the compound activates apoptotic pathways, leading to increased levels of p53 protein and caspase activation, which are critical in the apoptotic process.
Case Studies
- Case Study 1 : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 10 µM). Western blot analysis confirmed the activation of apoptotic markers.
- Case Study 2 : In another study, the compound was tested against U937 cells, where it exhibited stronger cytotoxic effects compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound showed significant inhibition zones in agar diffusion tests, suggesting potent antibacterial properties.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with:
- Carbonic Anhydrase IX (CA IX) : A target implicated in tumor growth and metastasis.
The docking scores suggest that this compound could serve as a lead for developing novel CA IX inhibitors.
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the oxazole and thiophene moieties, followed by coupling with morpholine derivatives. Key steps include:
- Oxazole ring formation : Use of nitrile oxides and alkynes under [3+2] cycloaddition conditions .
- Morpholine-thiophene coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres to prevent oxidation of thiophene .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters : Temperature control (0–25°C for sensitive steps), solvent selection (DMF for polar intermediates, dichloromethane for coupling reactions) .
Basic: How can researchers confirm structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substitution patterns (e.g., thiophene C-H couplings at δ 6.8–7.2 ppm, morpholine N-CH2 at δ 3.5–3.7 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to confirm purity (>98%) and detect side products .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H]+ at m/z ~435) .
Advanced: How to design experiments to elucidate its mechanism of action?
Answer:
- Target identification : Use SPR (Surface Plasmon Resonance) to screen for binding to kinases or GPCRs, leveraging the morpholine moiety’s affinity for ATP-binding pockets .
- Cellular assays :
- Dose-response curves (IC50 determination) in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays .
- Gene expression profiling (RNA-seq) to identify pathways modulated by the compound .
- Structural studies : Co-crystallization with purified proteins (e.g., PI3Kγ) to resolve binding modes .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Metabolic instability : Conduct liver microsome stability assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
Advanced: What computational strategies predict target interactions?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of related targets (e.g., PI3Kγ, PDB ID: 6Y9N) to prioritize binding sites .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to assess conformational flexibility of the morpholine-thiophene group .
- QSAR modeling : Train models on analogs with known IC50 values to predict activity against new targets .
Basic: What key functional groups influence reactivity?
Answer:
- Oxazole ring : Electrophilic at C-5 (methyl group enhances steric hindrance) for nucleophilic substitutions .
- Thiophene : Susceptible to oxidation (e.g., to sulfoxides) under acidic conditions; stabilize via inert atmospheres during synthesis .
- Morpholine : Acts as a hydrogen bond acceptor, influencing solubility and target binding .
Advanced: How to optimize reaction conditions to avoid side products?
Answer:
- Side reaction mitigation :
- Catalyst screening : Test Pd(OAc)2/XPhos for Suzuki couplings to reduce homocoupling byproducts .
- In-situ monitoring : ReactIR or TLC (silica GF254 plates) to track intermediate formation .
Advanced: What strategies are recommended for scaling up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
